molecular formula C8H5BrClNS B13819299 3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine

3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine

カタログ番号: B13819299
分子量: 262.55 g/mol
InChIキー: VJPVZOFKLJOHII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine (CAS: 209286-60-2) is a heterocyclic compound with a molecular formula of C₈H₅BrClNS and a molecular weight of 262.55 g/mol . It features a thieno[2,3-c]pyridine core substituted with a bromomethyl group at position 3 and a chlorine atom at position 5. This compound is primarily used as an intermediate in pharmaceutical synthesis, leveraging its reactive bromomethyl group for alkylation or cross-coupling reactions .

特性

分子式

C8H5BrClNS

分子量

262.55 g/mol

IUPAC名

3-(bromomethyl)-7-chlorothieno[2,3-c]pyridine

InChI

InChI=1S/C8H5BrClNS/c9-3-5-4-12-7-6(5)1-2-11-8(7)10/h1-2,4H,3H2

InChIキー

VJPVZOFKLJOHII-UHFFFAOYSA-N

正規SMILES

C1=CN=C(C2=C1C(=CS2)CBr)Cl

製品の起源

United States

準備方法

Synthesis of 7-Chlorothieno[2,3-c]pyridine Core

While detailed procedures for the direct synthesis of 7-chlorothieno[2,3-c]pyridine are scarce in open literature, related pyridine chlorination methods provide insight. For example, gas-phase chlorination of pyridine derivatives using molecular sieve catalysts such as HZSM-5 has been shown to produce chlorinated pyridines with high selectivity and yield (up to 95% selectivity, 90% yield) under controlled conditions (200–450°C, preferably 300–400°C). This method involves passing pyridine vapor mixed with chlorine over a fixed-bed catalyst, followed by extraction and recrystallization steps.

Translating this to the thienopyridine system, selective chlorination at the 7-position (analogous to the 6-position in pyridine numbering) may be achieved by similar catalytic halogenation strategies, although specific catalysts and conditions would require optimization due to the fused thiophene ring.

Bromomethylation at the 3-Position

The bromomethyl group introduction at the 3-position of the thienopyridine ring can be approached by:

  • Bromination of methyl groups : Starting from a methyl-substituted thienopyridine, bromination with N-bromosuccinimide (NBS) or elemental bromine under radical conditions can selectively convert methyl groups to bromomethyl groups. Similar methods have been reported for pyridine derivatives, such as the bromination of 3,5-dimethylpyridine with NBS to yield 3-(bromomethyl)-5-methylpyridine.

  • Formylation followed by halogenation : An alternative is to introduce a hydroxymethyl or formyl group at the 3-position via directed lithiation or metalation (e.g., using Turbo Grignard reagents), followed by conversion to the bromomethyl group using chlorinating or brominating agents such as thionyl chloride or cyanuric chloride.

Representative Synthetic Route (Hypothetical)

Based on analogous chemistry, a plausible synthetic route for 3-(bromomethyl)-7-chlorothieno[2,3-c]pyridine could involve:

  • Starting Material : 7-chlorothieno[2,3-c]pyridine or its methyl derivative at the 3-position.
  • Bromination : Treatment with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or light) to selectively brominate the methyl group to a bromomethyl substituent.
  • Purification : Extraction, crystallization, or chromatographic purification to isolate the pure 3-(bromomethyl)-7-chlorothieno[2,3-c]pyridine.

Data Table: Summary of Preparation Conditions and Outcomes

Step Reagents/Conditions Yield (%) Notes
Pyridine chlorination Pyridine + Cl2, HZSM-5 catalyst, 350°C 90+ Gas-phase chlorination with high selectivity
Bromination of methyl N-bromosuccinimide (NBS), radical initiator ~50-68 Bromination of methylpyridine analogues
Hydroxymethylation + halogenation Turbo Grignard + DMF, then SOCl2 or cyanuric chloride Good yields Alternative mild route to halomethylpyridines

Research Discoveries and Insights

  • Catalytic Selectivity : The use of HZSM-5 molecular sieve catalysts in pyridine chlorination demonstrates the importance of catalyst acidity and silica-alumina ratio for selectivity and yield. This insight is valuable for adapting chlorination to thienopyridine systems.

  • Bromination Control : Bromination of methyl-substituted pyridines is challenging due to overbromination and side reactions. The presence of radical initiators and control of stoichiometry are critical for obtaining mono-brominated products.

  • Alternative Metalation Approaches : The application of Turbo Grignard reagents offers a milder and safer alternative to n-butyllithium for regioselective metalation of pyridine derivatives, enabling subsequent functionalization to bromomethyl groups.

  • Environmental and Industrial Considerations : Newer synthetic approaches emphasize environmentally friendly and scalable methods, such as using 5-methylnicotinic acid as a starting material for related bromomethylpyridine intermediates, which may inspire analogous routes for thienopyridine derivatives.

化学反応の分析

Types of Reactions

3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding thieno[2,3-C]pyridine derivatives with reduced functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution Products: Various substituted thieno[2,3-C]pyridine derivatives depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced thieno[2,3-C]pyridine derivatives.

科学的研究の応用

3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of various functionalized derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers, due to its unique electronic properties.

作用機序

The mechanism of action of 3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.

類似化合物との比較

4-Bromo-7-chlorothieno[2,3-c]pyridine

  • Molecular Formula : C₇H₃BrClNS
  • Molecular Weight : 248.52 g/mol
  • Key Differences :
    • Substitution at position 4 (bromo) instead of position 3 (bromomethyl).
    • Lacks the reactive bromomethyl group, reducing its utility in alkylation reactions.
    • Higher lipophilicity (LogP ~3.71) due to the bromine atom .
  • Applications : Used in medicinal chemistry for dopamine D1 receptor agonist synthesis .

3-Bromo-7-chlorothieno[2,3-c]pyridine

  • Molecular Formula : C₇H₃BrClNS
  • Molecular Weight : 248.53 g/mol
  • Key Differences :
    • Bromine substitution at position 3 instead of a bromomethyl group.
    • Less reactive in nucleophilic substitutions compared to the bromomethyl derivative.
  • Synthetic Utility : Serves as a precursor for functionalization at position 3 .

7-Chlorothieno[2,3-c]pyridine

  • Molecular Formula : C₇H₄ClNS
  • Molecular Weight : 169.63 g/mol
  • Key Differences :
    • Base structure without bromine or bromomethyl groups.
    • Chlorine at position 7 enables electrophilic aromatic substitution reactions.
  • Role: Common intermediate for synthesizing derivatives like 3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine .

Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate

  • Molecular Formula: C₉H₅BrClNO₂S
  • Molecular Weight : 306.6 g/mol
  • Key Differences :
    • Carboxylate ester at position 2 enhances solubility.
    • Bromine at position 4 and chlorine at position 6.
  • Applications : Used in drug discovery for modifying pharmacokinetic properties .

Structural and Functional Analysis

Substituent Effects on Reactivity

  • Chlorine at Position 7 : Stabilizes the aromatic ring via electron-withdrawing effects, directing further substitutions to specific positions .
  • Bromine vs. Bromomethyl: Bromine substituents (e.g., in 4-bromo-7-chlorothieno[2,3-c]pyridine) increase lipophilicity but lack the versatility of bromomethyl for functionalization .

Data Tables

Table 1: Comparative Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP
3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine C₈H₅BrClNS 262.55 3-Bromomethyl, 7-Cl ~3.8*
4-Bromo-7-chlorothieno[2,3-c]pyridine C₇H₃BrClNS 248.52 4-Bromo, 7-Cl 3.71
7-Chlorothieno[2,3-c]pyridine C₇H₄ClNS 169.63 7-Cl 2.5
Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate C₉H₅BrClNO₂S 306.6 4-Bromo, 7-Cl, 2-COOMe ~3.2*

*Estimated based on analogous structures.

生物活性

3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H3_3BrClNS
  • SMILES Notation : ClC1=NC=CC2=C1SC=C2CBr
  • InChIKey : VJPVZOFKLJOHII-UHFFFAOYSA-N

The compound features a thieno[2,3-C]pyridine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the potential of 3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine as an anticancer agent. The compound has been shown to target mutant forms of the p53 protein, which is often implicated in various cancers. A patent application detailed the compound's activity against cancer cells harboring specific p53 mutations, suggesting that it may act as a selective inhibitor in these contexts .

The mechanism by which 3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine exerts its effects involves modulation of signaling pathways associated with cell proliferation and apoptosis. It appears to interact with key proteins involved in cell cycle regulation, potentially leading to increased apoptosis in cancerous cells .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with predictions suggesting good CNS penetration. However, hepatic clearance rates are noted to be high, which may limit its bioavailability in systemic circulation . Toxicological assessments are necessary to fully understand the safety profile of this compound.

Comparative Data Table

PropertyValue
Molecular Weight219.56 g/mol
Log P (octanol-water)2.02
BBB PermeabilityYes
CYP InhibitionCYP1A2 (Yes), others (No)
Skin Permeation RateLog Kp = -5.5 cm/s

Case Studies

One notable study investigated the compound's efficacy in vitro against various cancer cell lines. The results indicated significant cytotoxicity in cells expressing mutant p53 compared to wild-type p53 cells. This selectivity underscores the potential for developing targeted therapies using this compound .

Another case study focused on the compound's interactions with other pharmacological agents. It was found that when combined with certain chemotherapeutics, 3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine enhanced the overall therapeutic effect while reducing side effects typically associated with those agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(bromomethyl)-7-chlorothieno[2,3-c]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer: The compound is typically synthesized via halogenation of thieno[2,3-c]pyridine derivatives. A common approach involves nucleophilic substitution at the methyl position using brominating agents like N-bromosuccinimide (NBS) under radical initiation or photochemical conditions. Optimization includes controlling temperature (0–25°C) and solvent polarity (e.g., CCl₄ or CH₃CN) to minimize side reactions. Reaction progress is monitored via TLC or HPLC to ensure selective bromination at the methyl group .

Q. What spectroscopic techniques are critical for characterizing 3-(bromomethyl)-7-chlorothieno[2,3-c]pyridine?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions. For example, the bromomethyl group shows a singlet at ~4.5 ppm (¹H) and a carbon signal at ~30 ppm (¹³C).
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ calculated for C₈H₆BrClNS: 280.89).
  • X-ray Crystallography: Resolves spatial arrangement, particularly for verifying regioselectivity in bromination .

Q. What safety protocols are essential when handling 3-(bromomethyl)-7-chlorothieno[2,3-c]pyridine?

  • Methodological Answer: Use fume hoods and PPE (gloves, goggles) due to its irritant properties (H315, H319, H335). Avoid inhalation and skin contact. Store in airtight containers at 2–8°C, away from moisture. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal per hazardous waste regulations .

Advanced Research Questions

Q. How does the bromomethyl group influence reaction mechanisms in cross-coupling or nucleophilic substitution reactions?

  • Methodological Answer: The bromomethyl moiety acts as an electrophilic site for Suzuki-Miyaura couplings or SN2 reactions. For example, palladium-catalyzed cross-coupling with arylboronic acids requires anhydrous conditions (e.g., DMF, 80°C) and a base (K₂CO₃). Kinetic studies using GC-MS can track substituent effects on reaction rates .

Q. How should researchers address contradictory data on regioselectivity in functionalization reactions?

  • Methodological Answer: Contradictions often arise from competing electronic (e.g., chlorine’s electron-withdrawing effect) and steric factors. Computational modeling (DFT calculations) predicts reactive sites, while controlled experiments (e.g., varying catalysts or solvents) isolate variables. For instance, substituting Pd(PPh₃)₄ with XPhos ligands may shift selectivity toward C-3 vs. C-7 positions .

Q. What strategies enable selective functionalization of the chlorinated vs. brominated positions in this compound?

  • Methodological Answer:

  • Chlorine Site: Use SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines) at elevated temperatures (100–120°C).
  • Bromomethyl Site: Employ transition-metal catalysis (e.g., CuI for Ullmann couplings) under milder conditions. Competitive experiments with isotopic labeling (e.g., ¹³C-Br) can validate selectivity .

Q. How can computational modeling predict the reactivity of 3-(bromomethyl)-7-chlorothieno[2,3-c]pyridine in novel reactions?

  • Methodological Answer: QSPR (Quantitative Structure-Property Relationship) models correlate electronic descriptors (e.g., Hammett σ constants) with reaction outcomes. Molecular docking studies assess binding affinity in biological targets, while MD simulations evaluate stability in solvent environments .

Q. What pharmacological applications are emerging for derivatives of this compound?

  • Methodological Answer: The bromomethyl group facilitates synthesis of dopamine D1 receptor agonists (e.g., via coupling with morpholine or piperazine derivatives). In vivo efficacy is tested using rodent models for Parkinson’s disease, with pharmacokinetic parameters (e.g., brain penetration) optimized via logP adjustments .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。